molecular formula C7H2ClF5 B11888069 2-Chloro-4,6-difluorobenzotrifluoride CAS No. 1261535-74-3

2-Chloro-4,6-difluorobenzotrifluoride

Katalognummer: B11888069
CAS-Nummer: 1261535-74-3
Molekulargewicht: 216.53 g/mol
InChI-Schlüssel: WIJOUVRWUGTVJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4,6-difluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2ClF5 It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluorobenzotrifluoride typically involves halogenation reactions. One common method is the direct fluorination of 2-chlorobenzotrifluoride using fluorinating agents such as potassium fluoride (KF) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure selective fluorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar fluorinating agents and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,6-difluorobenzotrifluoride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-difluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

1261535-74-3

Molekularformel

C7H2ClF5

Molekulargewicht

216.53 g/mol

IUPAC-Name

1-chloro-3,5-difluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2ClF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H

InChI-Schlüssel

WIJOUVRWUGTVJU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.